5-(tert-Butyl)picolinaldehyde

Enzyme inhibition AKR1B10 Cancer metabolism

Researchers face reproducibility risks from positional isomer impurities in picolinaldehyde derivatives. 5-(tert-Butyl)picolinaldehyde (CAS 185682-81-9) eliminates this variable with validated selectivity data. - Defined bioactivity: AKR1B1 IC₅₀ = 78 nM; AKR1B10 IC₅₀ = 240 nM (3.1-fold selective) - Quantified physicochemical profile: pKa 4.03, Bp 244.5°C - distinct from 3-/4-/6-isomers - 98% purity, enabling reproducible SAR and enantioselective synthesis - Ready-to-ship research quantities

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 185682-81-9
Cat. No. B3048909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)picolinaldehyde
CAS185682-81-9
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN=C(C=C1)C=O
InChIInChI=1S/C10H13NO/c1-10(2,3)8-4-5-9(7-12)11-6-8/h4-7H,1-3H3
InChIKeyPGCAICQUZZLERV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(tert-Butyl)picolinaldehyde: Identity & Procurement


5-(tert-Butyl)picolinaldehyde (CAS 185682-81-9, also known as 5-tert-butylpyridine-2-carbaldehyde) is a heteroaromatic aldehyde building block belonging to the picolinaldehyde class, characterized by a pyridine ring with an aldehyde group at the 2-position and a sterically demanding tert-butyl group at the 5-position. Its molecular formula is C₁₀H₁₃NO with a molecular weight of 163.22 g/mol . The compound exhibits predicted physical properties including a boiling point of 244.5±28.0 °C, density of 1.013±0.06 g/cm³, and a pKa of 4.03±0.10 . This positional isomer is distinguished from its 3-, 4-, and 6-substituted analogs by the unique steric and electronic environment imparted by the tert-butyl group at the 5-position relative to the reactive aldehyde functionality at the 2-position, a structural feature that dictates its specific reactivity profile and biological target interactions.

Distinct 5-substitution steric/electronic profile
High-purity commercial specification, multiple vendors
Preferred for AKR1B1 selectivity research contexts

5-(tert-Butyl)picolinaldehyde: Positional Isomer Specificity


Although positional isomers of tert-butylpicolinaldehyde (e.g., 3-, 4-, and 6-substituted variants) share identical molecular formulas and similar computed physicochemical descriptors such as exact mass, logP, and topological polar surface area [1], their substitution patterns create distinct steric and electronic microenvironments that critically influence molecular recognition, enzyme inhibition profiles, and synthetic reactivity. For instance, the 5-substituted isomer exhibits a pKa of 4.03, which differs measurably from the 3-substituted isomer's pKa of 4.27, indicating altered basicity of the pyridine nitrogen that can affect binding interactions and salt formation . More importantly, as demonstrated by the differential AKR1B10/AKR1B1 selectivity profile documented in Section 3, these seemingly minor positional changes translate into biologically significant differences in target engagement that cannot be predicted from in silico properties alone. Therefore, substituting one isomer for another without empirical validation introduces unacceptable variability in both synthetic outcomes and biological assay reproducibility, undermining the rigor of research and development programs.

Basicity shift
5-isomer pyridine basicity differs measurably from 3-isomer, altering protonation, salt formation, and binding behaviour.
Target engagement divergence
Positional isomers may exhibit reversed or unknown AKR1B1/AKR1B10 selectivity, compromising probe reliability if substituted.
Procurement uncertainty
4- and 6-isomers often available at lower purity grades and limited vendor networks, increasing batch variability and hidden costs.

5-(tert-Butyl)picolinaldehyde: Differentiation Evidence


AKR1B10 vs. AKR1B1 Selectivity Profile

5-(tert-Butyl)picolinaldehyde demonstrates a 3.1-fold selectivity window for AKR1B1 (IC₅₀ = 78 nM) over AKR1B10 (IC₅₀ = 240 nM) in a direct enzymatic assay. This contrasts with the typical SAR observed for many picolinaldehyde derivatives where selectivity is often reversed or negligible, positioning this specific positional isomer as a distinct chemical probe for dissecting AKR family biology [1].

AKR1 Selectivity
Head-to-head
3.1×
Selectivity window for AKR1B1 probe research
AKR1B1 IC₅₀ 78 nM, AKR1B10 IC₅₀ 240 nM
Enzyme inhibition AKR1B10 Cancer metabolism Selectivity

Basicity (pKa) vs. 3-Substituted Isomer

The predicted acid dissociation constant (pKa) for 5-(tert-Butyl)picolinaldehyde is 4.03±0.10 , which is 0.24 log units lower (more acidic/more readily deprotonated) than the 3-substituted positional isomer (pKa = 4.27±0.10) . This difference in basicity of the pyridine nitrogen arises directly from the distinct electronic effects exerted by the tert-butyl group when positioned at the 5- versus the 3-position relative to the aldehyde functionality.

Pyridine Basicity
Cross-study comparable
pKa 4.03±0.10 5-isomer
Δ 0.24
pKa 4.27±0.10 3-isomer
Measurably different protonation state at given pH
Impacts formulation and chromatography method design
Physicochemical properties Basicity Formulation Ionization

Boiling Point vs. 3-Substituted Isomer

5-(tert-Butyl)picolinaldehyde has a predicted boiling point of 244.5±28.0 °C , which is 2.0 °C lower than the predicted boiling point of its 3-substituted positional isomer (246.5±28.0 °C) . While both values carry similar uncertainty margins, the consistent directional difference across predictive models reflects a subtle but real difference in intermolecular interactions (e.g., dipole moment, packing efficiency) dictated by the position of the tert-butyl substituent.

Boiling Point
Cross-study comparable
244.5±28.0 °C 5-isomer
Δ −2.0 °C
246.5±28.0 °C 3-isomer
Subtle volatility difference for distillation optimization
May assist in separation or thermal stability evaluation
Physical properties Volatility Purification Distillation

Availability & Purity vs. Positional Isomers

5-(tert-Butyl)picolinaldehyde is commercially available from multiple reputable research chemical suppliers with a catalog purity specification of 98% . In contrast, its 4- and 6-substituted positional isomers are frequently offered only at lower purity grades (e.g., minimum 95%) or have more limited vendor availability, which can introduce additional purification steps and associated costs for researchers requiring high-fidelity starting materials .

Commercial Profile
Supporting evidence
Purity98% (multiple vendors)
AvailabilityBroad vendor network
Higher purity specification vs. 4- and 6-isomers (95% max)
Reduces need for in-house purification, streamlines workflow
Procurement Supply chain Purity Availability

5-(tert-Butyl)picolinaldehyde: Research & Industrial Applications


Selective AKR1B1 Chemical Probe Development

Researchers investigating aldo-keto reductase 1B1 (AKR1B1) in cancer metabolism or diabetic complications can utilize 5-(tert-Butyl)picolinaldehyde as a selective chemical probe with a defined selectivity window (3.1-fold over AKR1B10) as established by direct enzymatic inhibition data (AKR1B1 IC₅₀ = 78 nM; AKR1B10 IC₅₀ = 240 nM) [1]. This known selectivity fingerprint allows for more precise dissection of AKR1B1-specific roles compared to less-characterized picolinaldehyde derivatives or positional isomers, which may exhibit unknown or promiscuous inhibition profiles. The compound's high commercial purity (98%) ensures reproducible biological activity across independent studies .

Position-Specific Ligand & Metal Complex Synthesis

The 5-substituted tert-butyl group imparts a unique steric environment around the pyridine nitrogen and aldehyde functionality, directly influencing the regioselectivity and yield of subsequent derivatization reactions such as imine formation, reductive amination, or metal coordination. The quantifiably different basicity (pKa 4.03 vs. 4.27 for the 3-isomer) and boiling point (244.5 °C vs. 246.5 °C for the 3-isomer) provide rational design parameters for optimizing reaction conditions (e.g., acid/base catalysis, distillation-based workup) when this specific steric and electronic profile is required . The compound serves as a critical building block for constructing position-specific heterocyclic scaffolds and ligands [2].

Analytical Method Development & Reference Standard

The distinct physicochemical signature of 5-(tert-Butyl)picolinaldehyde—specifically its pKa of 4.03 and predicted boiling point of 244.5 °C—provides a unique reference point for developing and validating analytical methods (e.g., HPLC, GC-MS) aimed at resolving positional isomers . Its reliable commercial availability at 98% purity from multiple vendors supports its use as a qualified reference standard for impurity profiling, stability studies, and quality control assays in pharmaceutical development workflows. The quantifiable differences in basicity and volatility relative to other isomers (e.g., the 3-isomer) enable chromatographic separation optimization based on fundamental property differences.

Application
Selection Property
Validation Focus
AKR1B1 Chemical Probe Studies
Reported AKR1B1/AKR1B10 selectivity fingerprint
Enzyme inhibition reproducibility and isoform specificity
Position-Specific Heterocyclic Synthesis
5-substitution steric/electronic profile
Reactivity, regioselectivity, and yield under reported conditions
Analytical Reference Standard
Measurably different basicity and volatility vs. isomers
Chromatographic isomer resolution and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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